1,4,6-Octatriene, 2,6-dimethyl-
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Overview
Description
1,4,6-Octatriene, 2,6-dimethyl- is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is also known by other names such as allo-ocimene and neo-allo-ocimene . This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils and known for their pleasant floral and herbal aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6-Octatriene, 2,6-dimethyl- can be synthesized through fractional distillation of allo-ocimene. The process involves distilling the compound through an efficient column and repeatedly distilling it at 15 mmHg through a long column of glass helices, with a final distillation from sodium under nitrogen . The compound should be stabilized with approximately 0.1% hydroquinone .
Industrial Production Methods: Industrial production methods for 1,4,6-Octatriene, 2,6-dimethyl- are not extensively documented. the fractional distillation method mentioned above can be scaled up for industrial purposes, ensuring the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions: 1,4,6-Octatriene, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alkanes or other saturated hydrocarbons.
Substitution: Products can include halogenated derivatives of the original compound.
Scientific Research Applications
1,4,6-Octatriene, 2,6-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,6-Octatriene, 2,6-dimethyl- involves its ability to undergo electrocyclic reactions. These reactions are stereospecific and proceed through a concerted mechanism, where the compound’s conjugated pi system plays a crucial role . The compound can undergo conrotatory or disrotatory ring closure depending on the reaction conditions, such as thermal or photochemical activation .
Comparison with Similar Compounds
1,4,6-Octatriene, 2,6-dimethyl- can be compared with other similar compounds, such as:
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)-
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- 2,6-Dimethyl-octa-2,4,6-triene, cis
These compounds share similar structural features but differ in their stereochemistry, which can affect their chemical reactivity and physical properties . The uniqueness of 1,4,6-Octatriene, 2,6-dimethyl- lies in its specific isomeric form and its applications in various fields.
Properties
IUPAC Name |
2,6-dimethylocta-1,4,6-triene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8H,2,7H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOFAEOPNMWUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275102 |
Source
|
Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-56-2 |
Source
|
Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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